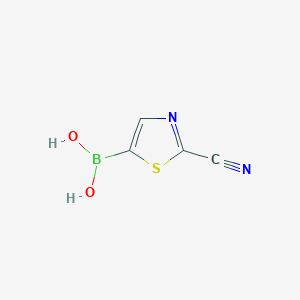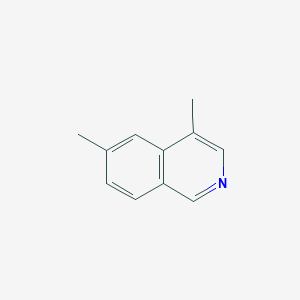![molecular formula C6H6BN3O2 B11920841 (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential as a building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the boronic acid group. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid derivative under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under mild conditions
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
科学研究应用
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid involves its interaction with specific molecular targets, such as protein kinases. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a valuable tool in cancer therapy .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B (Akt).
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Inhibitors of NF-κB inducing kinase (NIK).
Uniqueness
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid stands out due to its boronic acid group, which allows for unique interactions with molecular targets. This feature enhances its potential as a versatile building block in drug discovery and development .
属性
分子式 |
C6H6BN3O2 |
|---|---|
分子量 |
162.94 g/mol |
IUPAC 名称 |
7H-pyrrolo[2,3-d]pyrimidin-4-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3,11-12H,(H,8,9,10) |
InChI 键 |
VOSXZXFJSJGKBZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=CNC2=NC=N1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)


![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)

![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)
![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)

